Product packaging for 3-(Bromomethyl)-1-propyl-1h-pyrazole(Cat. No.:CAS No. 1855907-06-0)

3-(Bromomethyl)-1-propyl-1h-pyrazole

Cat. No.: B8021559
CAS No.: 1855907-06-0
M. Wt: 203.08 g/mol
InChI Key: YSJPHBOEAPGJTQ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Architectures in Advanced Organic Synthesis

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. mdpi.com Its rigid, planar structure and unique electronic properties make it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. globalresearchonline.net The presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with biological targets, while the aromatic ring itself can engage in various intermolecular interactions.

The significance of pyrazole architectures is underscored by their presence in a wide range of pharmaceuticals. Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difemanizole, demonstrating the scaffold's therapeutic versatility. mdpi.com Beyond medicine, pyrazole derivatives are integral to agrochemicals, finding use as potent herbicides and fungicides. globalresearchonline.net

In organic synthesis, the pyrazole ring is a valuable synthon. Its synthesis is well-established through various methods, from classic condensation reactions of 1,3-dicarbonyl compounds with hydrazine (B178648) to more modern, efficient protocols like multicomponent reactions and cycloadditions. mdpi.com The pyrazole nucleus is also amenable to a wide range of post-synthesis functionalization, allowing chemists to precisely tune its steric and electronic properties to achieve desired molecular functions.

Contextualizing Bromomethyl Pyrazole Derivatives within Modern Heterocyclic Chemistry

Within the vast family of pyrazole derivatives, those bearing a bromomethyl group (-CH₂Br) are of particular importance as reactive intermediates. The utility of 3-(Bromomethyl)-1-propyl-1H-pyrazole is fundamentally derived from the chemical reactivity of this functional group. The bromine atom is an excellent leaving group, rendering the adjacent methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This inherent reactivity makes bromomethyl pyrazoles powerful tools in synthetic chemistry for the construction of more complex heterocyclic systems. They serve as key precursors for introducing the pyrazole moiety into larger molecules through nucleophilic substitution reactions. For example, they can be readily reacted with amines, thiols, alcohols, and carbanions to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. vulcanchem.com This straightforward method of elaboration allows for the rapid generation of libraries of diverse pyrazole-containing compounds for screening in drug discovery and materials science programs. The stability of the N-propylated pyrazole ring under these conditions ensures that the core scaffold remains intact during these transformations.

Research Imperatives for this compound

The primary research imperative for a compound like this compound is its application as a versatile building block for targeted synthesis. While extensive research dedicated solely to this specific molecule is not prominent, its value is realized in its potential for creating novel derivatives with enhanced biological activity or material properties. The strategic placement of the N-propyl group influences the compound's lipophilicity and solubility, which are critical parameters for pharmacokinetic profiles in drug candidates.

The research focus, therefore, is on leveraging the reactive bromomethyl handle for molecular diversification. Key research imperatives include:

Synthesis of Novel Bioactive Agents: Utilizing this compound to synthesize new series of compounds for evaluation as anticancer, anti-inflammatory, antimicrobial, or neuroprotective agents. nih.govnih.gov The pyrazole core is a known pharmacophore, and the N-propyl and bromomethyl groups provide vectors for modification to optimize target binding and ADME (absorption, distribution, metabolism, and excretion) properties.

Development of Agrochemicals: Employing it as a starting material for novel pesticides and herbicides. The pyrazole scaffold is a proven toxophore in many commercial agrochemicals, and new derivatives are constantly sought to overcome resistance and improve efficacy. lookchem.com

Creation of Functional Materials: Incorporating the N-propyl pyrazole unit into larger polymeric or macrocyclic structures to explore new materials with applications in areas such as conductive polymers or sensors.

The compound acts as a crucial link, enabling chemists to translate the established potential of the pyrazole scaffold into new, tangible molecules with tailored functions.

Data Tables

The following tables provide representative data for compounds structurally related to this compound, illustrating the typical physicochemical and spectroscopic properties of this class of molecules.

Table 1: Physicochemical Properties of a Representative Isomer Data for the closely related structural isomer, 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, is presented here for illustrative purposes.

PropertyValue
Molecular Formula C₇H₁₁BrN₂
Molecular Weight 203.08 g/mol
Appearance Not specified
Reactivity The bromomethyl group is highly reactive toward nucleophiles. vulcanchem.com
Solubility The isopropyl group enhances lipophilicity. vulcanchem.com

Table 2: Representative Spectroscopic Data for a Bromomethyl Pyrazole Derivative Data for the related compound, 5-(bromomethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole, is presented here to illustrate typical NMR spectral features. rsc.org

NucleusChemical Shift (δ) ppmDescription
¹H NMR 7.89-7.82 (m, 2H)Aromatic Protons
7.53-7.49 (m, 2H)Aromatic Protons
7.45-7.37 (m, 2H)Aromatic Protons
7.35-7.32 (m, 3H)Aromatic Protons
6.83 (s, 1H)Pyrazole C4-H
4.49 (s, 2H)Bromomethyl (-CH₂Br)
2.44 (s, 3H)Methyl (-CH₃)
¹³C NMR 152.0, 140.3, 138.9, 136.8Aromatic & Pyrazole Carbons
132.9, 130.2, 128.9, 128.3Aromatic Carbons
126.0, 125.4Aromatic Carbons
105.9Pyrazole C4
21.4, 21.3Methyl & Bromomethyl Carbons

Mentioned Compounds

Chemical Name
This compound
Celecoxib
Rimonabant
Difemanizole
3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole
5-(bromomethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrN2 B8021559 3-(Bromomethyl)-1-propyl-1h-pyrazole CAS No. 1855907-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJPHBOEAPGJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284650
Record name 1H-Pyrazole, 3-(bromomethyl)-1-propyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855907-06-0
Record name 1H-Pyrazole, 3-(bromomethyl)-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855907-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-(bromomethyl)-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformative Potential of 3 Bromomethyl 1 Propyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for 3-(bromomethyl)-1-propyl-1H-pyrazole involves the displacement of the bromide ion by a wide range of nucleophiles. The C-Br bond in the bromomethyl group is polarized, making the benzylic-like carbon atom electron-deficient and thus an excellent target for nucleophilic attack. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new bond between the pyrazole's methyl carbon and the nucleophile.

Reactions with Oxygen-Based Nucleophiles (e.g., O-substitution yielding pyrazoles)

While specific examples for this compound are not extensively documented, its reaction with oxygen-based nucleophiles can be predicted based on the well-established reactivity of analogous alkyl halides. Treatment with hydroxide (B78521) sources, such as sodium hydroxide, would yield the corresponding alcohol, (1-propyl-1H-pyrazol-3-yl)methanol. Similarly, reaction with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) would produce the corresponding ethers, such as 3-(methoxymethyl)-1-propyl-1H-pyrazole or 3-(ethoxymethyl)-1-propyl-1H-pyrazole. These transformations are fundamental in organic synthesis for converting a halide into an alcohol or ether functionality.

Reactions with Nitrogen-Based Nucleophiles (e.g., N-substitution yielding pyrazoles)

The substitution of the bromine atom with nitrogen nucleophiles is a well-documented transformation for related bromomethyl pyrazoles. For instance, studies on 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole have shown efficient reactions with nucleophiles like benzylamine (B48309) and sodium azide. mdpi.com By analogy, this compound is expected to react readily with various nitrogen-based nucleophiles to afford a range of N-substituted derivatives. The reaction with ammonia (B1221849) would yield the primary amine, while reactions with primary or secondary amines would result in the corresponding secondary or tertiary amines. Azide substitution provides a versatile intermediate, which can be subsequently reduced to the primary amine or used in cycloaddition reactions.

Table 1: Examples of N-Substitution Reactions

Nucleophile Reagent Example Product Structure Product Name
Amine Benzylamine Pyrazolyl-CH₂-NH-Bn N-((1-propyl-1H-pyrazol-3-yl)methyl)aniline

Reactions with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds can be achieved by reacting this compound with carbon-based nucleophiles. A key example is the reaction with sodium cyanide, which would produce 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile. This transformation is particularly significant as the resulting nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of other heterocyclic rings. Other carbon nucleophiles, such as enolates or organometallic reagents, could also be employed to extend the carbon framework.

Reactions with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles react efficiently with benzylic-type halides. Therefore, this compound can be expected to react with thiols (R-SH) in the presence of a base to form thioethers (Pyrazolyl-CH₂-SR). Reaction with sodium hydrosulfide (B80085) (NaSH) would yield the corresponding thiol. Another common transformation is the reaction with thiourea, which forms an isothiouronium salt intermediate that can be subsequently hydrolyzed to the thiol.

Table 2: Examples of S-Substitution Reactions

Nucleophile Reagent Example Product Structure Product Name
Thiolate Sodium thiomethoxide (NaSMe) Pyrazolyl-CH₂-SMe 3-((Methylthio)methyl)-1-propyl-1H-pyrazole

Role as a Key Synthetic Intermediate in Heterocyclic Annulations and Couplings

Beyond simple substitutions, this compound serves as a starting point for constructing more elaborate fused heterocyclic systems. Its ability to introduce a reactive handle onto the pyrazole (B372694) core allows for subsequent cyclization reactions, leading to polycyclic structures of medicinal and material interest.

Formation of Fused Heterocyclic Systems (e.g., pyrazolo[1,5-a]pyrimidines)

The synthesis of pyrazolo[1,5-a]pyrimidines is a significant area of research due to their wide range of biological activities. researchgate.netnih.govnih.gov The most prevalent and established synthetic route to this scaffold involves the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netchemscene.com

While this compound cannot directly undergo this specific cyclization, it is a valuable precursor that can be incorporated into a multi-step strategy. A plausible synthetic pathway would involve starting with a pyrazole that already contains a precursor to the required 5-amino group, such as a 5-nitro group. The synthetic sequence could proceed as follows:

Synthesis of a Precursor: Begin with a molecule like 1-propyl-3-methyl-5-nitropyrazole.

Bromination: Perform a free-radical bromination on the methyl group at the C3 position, for instance using N-Bromosuccinimide (NBS), to yield 3-(bromomethyl)-1-propyl-5-nitropyrazole.

Reduction: The nitro group at the C5 position is then selectively reduced to an amino group, for example, using a standard reducing agent like tin(II) chloride or catalytic hydrogenation. This step produces the key intermediate: 5-amino-3-(bromomethyl)-1-propyl-1H-pyrazole.

Cyclization: This intermediate now possesses the necessary 5-amino group. Reaction with a β-dicarbonyl compound, such as acetylacetone, under acidic or thermal conditions would lead to the formation of the pyrimidine (B1678525) ring, resulting in a 3-(bromomethyl)-substituted pyrazolo[1,5-a]pyrimidine (B1248293).

This strategic approach leverages the reactivity of the bromomethyl group while adhering to the well-established principles of pyrazolo[1,5-a]pyrimidine synthesis, demonstrating the utility of this compound as a versatile building block for complex heterocyclic structures.

Cross-Coupling Reactions Involving the Bromomethyl Group (e.g., Suzuki, Sonogashira, Heck)

The bromomethyl group contains a carbon-bromine bond at an sp³-hybridized carbon, which can participate in various cross-coupling reactions, although these are often more challenging than reactions involving sp²-hybridized carbons (like in aryl or vinyl halides).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an organoboron compound with a halide. libretexts.orgyoutube.com While traditionally applied to aryl and vinyl halides, recent advancements have expanded its scope to include sp³-hybridized alkyl halides. youtube.com For this compound, a Suzuki-type reaction would involve the coupling of the bromomethyl group with a suitable boronic acid or boronate ester.

Although specific studies on this compound are not extensively documented, the reaction would likely proceed via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with an activated boronic acid species, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com The use of specialized ligands that promote the oxidative addition of alkyl halides is crucial for achieving good yields. nih.govrsc.org

Illustrative Conditions for Suzuki-Miyaura Coupling of Alkyl Bromides

CatalystLigandBaseSolventTemperatureReference
Pd(OAc)₂SPhos or XPhosK₃PO₄Dioxane/H₂O60-100 °C nih.gov
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRoom Temp youtube.com
XPhos Pd G2(XPhos)K₂CO₃-- rsc.org

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The application of this reaction to unactivated alkyl halides like the bromomethyl group in the title compound is not conventional, as the standard mechanism is optimized for sp² centers. youtube.com

However, modifications to the Sonogashira protocol, particularly the development of copper-free systems, have broadened its applicability. mdpi.comlibretexts.org For a molecule like this compound, a successful Sonogashira coupling would represent a non-traditional application, likely requiring carefully optimized conditions with highly active catalyst systems. The reaction would yield a 1-propyl-3-(prop-2-yn-1-yl)-1H-pyrazole derivative, a valuable intermediate for further synthesis. Recently, nickel-catalyzed Sonogashira couplings have been developed for non-activated alkyl halides, which could present a viable pathway. wikipedia.org

Heck Reaction

The Mizoroki-Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.org The participation of alkyl halides in Heck reactions has been a long-standing challenge due to issues like slow oxidative addition rates and competing β-hydride elimination. nih.gov However, significant progress has been made, and efficient Heck reactions of primary, secondary, and even tertiary alkyl halides are now possible. nih.govacs.orgrsc.org These modern protocols often employ photoredox catalysis or specialized palladium catalysts to facilitate the reaction under mild conditions. acs.orgacs.org

The reaction of this compound with an alkene, under these advanced conditions, would proceed via the formation of an alkyl radical intermediate following a single electron transfer from the excited palladium catalyst. rsc.org This would lead to the formation of an allylic pyrazole derivative with high stereoselectivity, typically favoring the E-isomer. acs.org

Generalized Conditions for Modern Heck Reactions of Alkyl Halides

Catalyst SystemReactantsConditionsKey FeatureReference
Pd(OAc)₂ / dppfPrimary/Secondary Alkyl Halides + Aromatic OlefinsThermalRealized for common alkyl halides. rsc.org
Pd(0) / Dual Phosphine LigandsPrimary/Secondary/Tertiary Alkyl Bromides + AlkenesBlue LED Irradiation, Room TempIrradiation-induced reaction. acs.org
Pd CatalystUnactivated Tertiary Alkyl Halides + AlkenesVisible Light, Room TempNo external photosensitizer needed. nih.govacs.org

Electrophilic and Radical Transformations of the Pyrazole Ring and Bromomethyl Moiety

Electrophilic Transformations

The pyrazole ring is an aromatic system, but its reactivity towards electrophiles is modulated by the two nitrogen atoms and the substituents. Pyrazole itself is considered an electron-rich heterocycle, but the pyridine-like nitrogen (N2) has an electron-withdrawing effect. researchgate.net Electrophilic aromatic substitution, such as nitration, sulfonation, and halogenation, occurs preferentially at the C4 position, which has the highest electron density. rrbdavc.orgquora.com The C3 and C5 positions are generally deactivated towards electrophilic attack. rrbdavc.org

In this compound, the N-propyl group is electron-donating, which should enhance the electron density of the ring, particularly at the C4 position, making it more susceptible to electrophilic attack. The bromomethyl group at C3 is generally electron-withdrawing, which would slightly deactivate the ring but would not change the regioselectivity of substitution at C4. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/acetic acid) would be expected to yield the corresponding 4-substituted derivatives. researchgate.net

Radical Transformations

The bromomethyl group is susceptible to radical reactions. The C-Br bond can be cleaved homolytically using radical initiators (e.g., AIBN) or photolysis to generate a pyrazol-3-ylmethyl radical. This radical could then participate in various radical-mediated processes, such as additions to alkenes or further halogenation reactions.

Additionally, the N-propyl group can undergo radical substitution. Radical bromination, often using N-bromosuccinimide (NBS) with light or a radical initiator, typically shows selectivity for the position that forms the most stable radical. youtube.com In alkyl benzenes, this is the benzylic position. google.com By analogy, for the N-propyl group on the pyrazole, radical halogenation would likely occur preferentially at the carbon atom alpha to the nitrogen (the methylene (B1212753) group adjacent to N1), as the resulting radical would be stabilized by the adjacent nitrogen atom.

Influence of the N-propyl Group on Reactivity and Selectivity

Regioselectivity in Synthesis : The presence of a substituent on N1 removes the tautomerism inherent to NH-pyrazoles, fixing the identity of the C3 and C5 positions. The synthesis of 1-substituted pyrazoles from unsymmetrical precursors can lead to mixtures of regioisomers, and the choice of synthetic route is critical to obtaining the desired 1,3-disubstituted pattern. mdpi.comacs.org The alkylation of a 3(5)-substituted pyrazole often yields a mixture of N1 and N2 alkylated products, with the ratio influenced by sterics and reaction conditions. mdpi.comresearchgate.net

Steric Hindrance : The propyl group can exert steric hindrance, potentially influencing the approach of reagents to the adjacent N2 and C5 positions. This steric effect can be crucial in controlling the regioselectivity of certain reactions. For instance, in the alkylation of unsymmetrical pyrazoles, the incoming electrophile often prefers the less sterically hindered nitrogen atom. mdpi.com

Physical Properties : The N-propyl group significantly impacts the molecule's physical properties, such as its boiling point, melting point, and solubility. Compared to an NH-pyrazole, the N-propyl derivative is less polar, lacks hydrogen-bonding capability (as a donor), and is more soluble in nonpolar organic solvents.

Unconventional Reactivity Profiles of Bromomethyl Pyrazoles

While the previously mentioned reactions represent standard transformations, the unique structure of this compound allows for other, less conventional reactivity profiles.

The most prominent reactivity of the bromomethyl group, which can be considered its primary "transformative potential," is its function as an electrophile in nucleophilic substitution reactions . The bromide is a good leaving group, and the methylene carbon is readily attacked by a wide range of nucleophiles (e.g., amines, thiols, alkoxides, cyanides). This provides a straightforward and highly versatile method for introducing a vast array of functional groups at the 3-position of the pyrazole core, making these compounds key intermediates in medicinal and materials chemistry.

Another area of unconventional reactivity can be inspired by analogous systems. For example, 2-bromomethyl-1,3-thiaselenole is known to exist in equilibrium with a stable seleniranium cation intermediate due to the anchimeric assistance of the adjacent selenium atom. mdpi.com This intermediate exhibits three distinct electrophilic centers, leading to complex, multi-channel reactions with nucleophiles. While the nitrogen at the N2 position in this compound is less likely to form a stable aziridinium-like intermediate in the same manner, the potential for neighboring group participation by the pyridine-like nitrogen could lead to unexpected reaction pathways under certain conditions.

Furthermore, these molecules can serve as precursors for more complex heterocyclic systems. The bromomethyl group can be transformed into other functionalities which then participate in intramolecular cyclization reactions. For example, conversion to an aminomethyl or hydroxymethyl group, followed by reaction with a suitable functional group introduced at the C4 position, could be a strategy for synthesizing fused pyrazole ring systems, such as pyrazolo[3,4-b]pyridines. nih.gov

Spectroscopic and Structural Elucidation of 3 Bromomethyl 1 Propyl 1h Pyrazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-(Bromomethyl)-1-propyl-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring and the N-propyl and C-bromomethyl substituents. The chemical shifts are influenced by the electronic environment of each proton. Based on data from analogous compounds like 1-propyl-1H-pyrazole and 3-(bromomethyl)-1H-pyrazole, the predicted chemical shifts are presented below. bldpharm.comdocbrown.info

The protons on the pyrazole ring (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The bromomethyl protons (-CH₂Br) would likely present as a singlet, as they have no adjacent protons. The N-propyl group protons will show characteristic triplet, sextet, and triplet patterns corresponding to the -CH₂-, -CH₂-, and -CH₃ groups, respectively.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (pyrazole) ~7.4 d ~2.0 - 2.5
H-4 (pyrazole) ~6.3 d ~2.0 - 2.5
-CH₂Br ~4.5 s -
N-CH₂- ~4.1 t ~7.0
-CH₂-CH₃ ~1.9 sextet ~7.0
-CH₃ ~0.9 t ~7.0

Predicted data is based on CDCl₃ as the solvent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are based on known data for substituted pyrazoles and alkyl bromides. wisc.eduresearchgate.net The presence of the electronegative bromine atom and the pyrazole ring nitrogens significantly influences the chemical shifts of the adjacent carbon atoms.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole) ~148
C-5 (pyrazole) ~130
C-4 (pyrazole) ~106
N-CH₂- ~52
-CH₂Br ~25
-CH₂-CH₃ ~23
-CH₃ ~11

Predicted data is based on CDCl₃ as the solvent.

To confirm the assignments made from one-dimensional NMR, two-dimensional techniques are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For this compound, the following cross-peaks are expected:

H-4 with H-5 on the pyrazole ring.

The N-CH₂- protons with the adjacent -CH₂- protons of the propyl group.

The middle -CH₂- protons with both the N-CH₂- and the -CH₃ protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. youtube.com It would confirm the following connections:

H-4 to C-4.

H-5 to C-5.

-CH₂Br protons to the bromomethyl carbon.

Each set of propyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule. sdsu.eduyoutube.com Key expected correlations include:

The N-CH₂- protons of the propyl group to C-5 and C-3 of the pyrazole ring.

The -CH₂Br protons to C-3 and C-4 of the pyrazole ring.

The H-5 proton to C-3 and C-4.

The H-4 proton to C-5 and C-3.

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₇H₁₁BrN₂), the expected monoisotopic mass would be precisely measured.

The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks having a similar intensity.

Predicted HRMS Data and Fragmentation

Ion Formula Predicted m/z Notes
[M]⁺ [C₇H₁₁⁷⁹BrN₂]⁺ ~218.0109 Molecular ion with ⁷⁹Br
[M+2]⁺ [C₇H₁₁⁸¹BrN₂]⁺ ~220.0088 Molecular ion with ⁸¹Br
[M-Br]⁺ [C₇H₁₁N₂]⁺ ~139.0922 Loss of bromine radical
[M-C₃H₇]⁺ [C₄H₄BrN₂]⁺ ~174.9585 Loss of propyl radical

Predicted m/z values are for the most abundant isotopes.

Common fragmentation pathways would likely involve the loss of the bromine atom and the cleavage of the propyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. derpharmachemica.com The IR spectrum of this compound would exhibit characteristic bands for the C-H bonds of the alkyl groups and the pyrazole ring, C=N and C=C bonds within the ring, and the C-Br bond.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic (pyrazole ring)
~2960-2850 C-H stretch Aliphatic (propyl and methyl)
~1550-1450 C=N and C=C stretch Pyrazole ring
~1465, ~1380 C-H bend Aliphatic (CH₂ and CH₃)
~650-550 C-Br stretch Alkyl bromide

Data based on typical ranges for the specified functional groups. nist.govnist.gov

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported, analysis of related pyrazole structures allows for a prediction of its key geometric features. nih.govmdpi.commdpi.com

The pyrazole ring is expected to be planar. The propyl group attached to the N-1 position will likely adopt a staggered conformation to minimize steric hindrance. The arrangement of molecules in the crystal lattice (crystal packing) would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···N or C-H···Br hydrogen bonds. In the absence of strong hydrogen bond donors, the packing might be dominated by dipole-dipole interactions arising from the C-Br bond and the pyrazole ring. mdpi.com

Table of Compound Names Mentioned

Compound Name
This compound
1-propyl-1H-pyrazole
3-(bromomethyl)-1H-pyrazole
1-bromopropane
3-nitropyrazole

Vibrational Spectroscopy for Structural Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the structural dynamics of molecules. By probing the vibrational energy levels of a molecule, these methods provide a detailed fingerprint of the constituent functional groups and their local chemical environment. For this compound and its derivatives, vibrational spectroscopy offers insights into the characteristic vibrations of the pyrazole ring, as well as the motions associated with the N-propyl and C3-bromomethyl substituents.

While direct experimental vibrational data for this compound is not extensively available in the reviewed literature, a comprehensive understanding of its expected spectroscopic features can be constructed by analyzing data from structurally related pyrazole derivatives. derpharmachemica.comnih.govrsc.org Computational studies, often employing Density Functional Theory (DFT), on substituted pyrazoles further aid in the assignment of vibrational modes. derpharmachemica.comiu.edu.sa

The vibrational spectrum of a substituted pyrazole can be broadly divided into regions corresponding to the vibrations of the pyrazole ring, the N-alkyl group, and the C-substituent.

Pyrazole Ring Vibrations: The pyrazole ring exhibits a set of characteristic vibrational modes. The C-H stretching vibrations of the aromatic pyrazole ring are typically observed in the region of 3100-3000 cm⁻¹. derpharmachemica.com The stretching vibrations of the C=C and C=N bonds within the ring are expected in the 1600-1400 cm⁻¹ range. Ring breathing and deformation modes, which involve the concerted motion of the entire ring structure, generally appear at lower frequencies. For instance, a pyrazole ring deformation has been experimentally observed at 634 cm⁻¹. derpharmachemica.com

N-Propyl Group Vibrations: The N-propyl substituent introduces vibrations characteristic of alkyl chains. The asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups are anticipated in the 2965-2880 cm⁻¹ region. derpharmachemica.com Deformation vibrations of the methyl and methylene (B1212753) groups, including scissoring, wagging, twisting, and rocking motions, will appear at lower wavenumbers, typically in the 1465-1370 cm⁻¹ range for deformations and around 1070-1010 cm⁻¹ for rocking modes. derpharmachemica.com

C3-Bromomethyl Group Vibrations: The bromomethyl group at the C3 position will contribute its own characteristic vibrations. The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, generally between 600 and 500 cm⁻¹. The CH₂ group in the bromomethyl substituent will have its own stretching and deformation modes, which may be influenced by the adjacent bromine atom.

Based on the analysis of related compounds, the following tables summarize the expected key vibrational frequencies for this compound.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchingPyrazole Ring
2965-2880C-H StretchingPropyl Group (CH₂, CH₃)
1600-1450C=C and C=N StretchingPyrazole Ring
1465-1370C-H DeformationPropyl Group (CH₂, CH₃)
1200-1130C-N StretchingPyrazole-Propyl Link
1070-1010CH₂/CH₃ RockingPropyl Group
~634Ring DeformationPyrazole Ring
600-500C-Br StretchingBromomethyl Group

Interactive Data Table: Expected Raman Active Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchingPyrazole Ring
2965-2880C-H StretchingPropyl Group (CH₂, CH₃)
1600-1450Ring StretchingPyrazole Ring
1465-1370C-H DeformationPropyl Group (CH₂, CH₃)
~1000Ring BreathingPyrazole Ring
600-500C-Br StretchingBromomethyl Group

The precise positions of these bands can be influenced by intermolecular interactions in the solid state or by the solvent used in solution-phase measurements. rsc.org A detailed analysis of the vibrational spectra, often in conjunction with computational modeling, is crucial for a definitive assignment of all vibrational modes and for a complete understanding of the structural dynamics of this compound and its derivatives. nih.goviu.edu.sa

Computational and Theoretical Investigations of 3 Bromomethyl 1 Propyl 1h Pyrazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational efficiency with accuracy to analyze the electronic structure of organic molecules, including pyrazole (B372694) derivatives. eurasianjournals.com DFT calculations allow for the exploration of a molecule's properties by describing its total electronic energy as a function of the electron density. eurasianjournals.com Such studies are crucial for predicting the geometry, stability, and reactivity of 3-(Bromomethyl)-1-propyl-1H-pyrazole.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this would involve calculating the total energy for various possible spatial arrangements (conformers) of the propyl and bromomethyl groups relative to the pyrazole ring. By finding the structure with the minimum energy, the most stable conformation in the gas phase can be identified. nih.gov

For instance, in a study on 5-(4-fluorophenyl)-1H-pyrazol-3-amine, DFT calculations using the B3LYP hybrid functional with a 6-311++G(d,p) basis set were employed to determine the optimized molecular structure, which was then compared with experimental data from X-ray diffraction. tandfonline.com A similar approach for this compound would reveal key structural parameters.

Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative This table presents typical bond lengths and angles that would be determined for a pyrazole derivative through DFT calculations. The values are hypothetical for this compound and are based on general findings for similar structures.

ParameterBond/AngleCalculated Value
Bond LengthN1-N21.35 Å
N2-C31.33 Å
C3-C41.42 Å
C4-C51.38 Å
C5-N11.37 Å
C3-C(Bromomethyl)1.51 Å
N1-C(Propyl)1.47 Å
Bond AngleC5-N1-N2112.0°
N1-N2-C3106.5°
N2-C3-C4110.5°
C3-C4-C5105.0°
N1-C5-C4106.0°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, DFT calculations would determine the energies of these orbitals. The distribution of HOMO and LUMO densities across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. For example, the nitrogen atoms of the pyrazole ring are often involved in the HOMO, indicating their nucleophilic character, while the LUMO might be distributed over the bromomethyl group, highlighting its electrophilic nature. researchgate.net

Illustrative FMO Properties for a Pyrazole Derivative This table provides an example of FMO data that could be generated for this compound, based on computational studies of analogous compounds.

PropertyValue (eV)Implication
HOMO Energy-6.5Electron-donating ability
LUMO Energy-1.2Electron-accepting ability
Energy Gap (ΔE)5.3High kinetic stability

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). tandfonline.com This is invaluable for understanding intermolecular interactions and predicting reactive sites. researchgate.net For this compound, an MEP map would likely show negative potential (typically colored red) around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) might be located around the hydrogen atoms and the bromomethyl group, suggesting sites for nucleophilic interaction. tandfonline.com Analysis of Mulliken atomic charges, another output of DFT calculations, quantifies the charge distribution on an atom-by-atom basis, complementing the visual information from the MEP map. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, determining transition state structures, and calculating activation energies. This allows for a deeper understanding of reaction mechanisms, including regioselectivity and stereoselectivity. researchgate.net For instance, the synthesis of pyrazoles often involves the cyclocondensation of a hydrazine (B178648) with a 1,3-difunctional compound. mdpi.com DFT calculations can model this process step-by-step, providing insights that are difficult to obtain experimentally.

A relevant example is the computational study of the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and a nitrylimine, which unexpectedly led to a pyrazole through the elimination of chloroform (B151607), rather than the expected pyrazoline. researchgate.net Theoretical calculations within the framework of Molecular Electron Density Theory (MEDT) were used to explain this unforeseen aromatization process. researchgate.net A similar computational approach could be used to study the synthesis of this compound or its subsequent reactions, predicting the most likely products and explaining any unexpected outcomes.

Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvent effects, and intermolecular interactions. nih.gov

For this compound, an MD simulation could be performed to explore its conformational landscape in a solvent, such as water or an organic solvent. This would reveal how the propyl and bromomethyl side chains move and rotate, the stability of different conformers in solution, and how the molecule interacts with its environment. researchgate.net In drug design, MD simulations are frequently used to study the binding of a ligand to a biological target, assessing the stability of the complex and identifying key interactions. nih.gov For example, MD simulations have been used to explore the binding mode of pyrazole-containing imide derivatives to the Heat Shock Protein 90α (Hsp90α). nih.govtandfonline.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand its features. DFT calculations are widely used to compute vibrational frequencies (FT-IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis). rsc.org

For this compound, calculated vibrational frequencies could be compared to an experimental FT-IR spectrum to assign the observed peaks to specific molecular motions. researchgate.net Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental NMR spectra, confirming the connectivity of the atoms. nih.gov Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, helping to understand the molecule's photophysical properties. researchgate.net The strong correlation between computed and experimental spectroscopic data serves to validate both the synthesized structure and the computational model used. rsc.org

Quantum Chemical Descriptors for Reactivity Prediction

In the field of computational chemistry, quantum chemical descriptors serve as powerful tools for predicting the reactivity of molecules. These descriptors, derived from the electronic structure of a compound, offer valuable insights into its behavior in chemical reactions. For pyrazole derivatives, including this compound, understanding these descriptors is crucial for predicting their chemical stability and identifying sites susceptible to electrophilic or nucleophilic attack. The following sections delve into key quantum chemical descriptors and their significance in assessing the reactivity of pyrazole systems.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of pyrazole derivatives. eurasianjournals.comresearchgate.net These computational methods allow for the calculation of various descriptors that quantify different aspects of a molecule's reactivity.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile. Conversely, a lower LUMO energy suggests a higher affinity for accepting electrons from a nucleophile.

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for Substituted Pyrazole Derivatives (Energies in eV)
CompoundEHOMOELUMOΔE (HOMO-LUMO Gap)
Pyrazole Thiophene Amide Derivative A-6.21-1.284.93
Pyrazole Thiophene Amide Derivative B-6.35-1.285.07
3-(2-furyl)-1H-pyrazole-5-carboxylic acid-6.79-2.334.46

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the reactivity of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron from a molecule.

Electron Affinity (A): Approximated as A ≈ -ELUMO, it is the energy released when an electron is added to a molecule.

Electronegativity (χ): Calculated as χ = (I + A) / 2, it measures the tendency of a molecule to attract electrons.

Chemical Potential (μ): Given by μ = -(I + A) / 2 = -χ, it reflects the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Determined by η = (I - A) / 2, it quantifies the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), it indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Calculated as ω = μ² / 2η, this descriptor measures the propensity of a species to accept electrons.

These descriptors are invaluable for comparing the reactivity of different pyrazole derivatives. rasayanjournal.co.in For instance, a compound with a higher electronegativity and electrophilicity index is expected to be a better electron acceptor. rasayanjournal.co.in

Table 2: Illustrative Global Reactivity Descriptors for a Pyrazole Analog (in atomic units)
ParameterValue
Ionization Potential (I)0.25
Electron Affinity (A)0.08
Global Hardness (η)0.085
Chemical Potential (μ)-0.165
Electrophilicity Index (ω)0.160
Softness (S)5.88

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.netnih.govekb.eg

For a molecule like this compound, the MEP map would highlight the electronegative nitrogen atoms of the pyrazole ring as regions of negative potential, making them potential sites for interaction with electrophiles. The hydrogen atoms and the bromomethyl group would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Emerging Research Trajectories and Challenges for 3 Bromomethyl 1 Propyl 1h Pyrazole

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and functionalization of pyrazole (B372694) scaffolds are often reliant on catalytic processes. For a substrate like 3-(bromomethyl)-1-propyl-1H-pyrazole, the development of novel catalytic systems is paramount for improving reaction efficiency, reducing reaction times, and controlling selectivity.

Current research is moving beyond traditional methods toward more sophisticated catalytic solutions. Protic pyrazole complexes, for instance, have demonstrated utility in various chemical transformations where the NH group of the pyrazole ligand plays a key role in the catalytic cycle. mdpi.com While this compound is N-substituted, the development of catalysts based on metal-ligand cooperation offers a pathway to new reactivities. nih.gov Palladium-based catalysts are particularly prominent, showing high activity in C-C coupling reactions like the Mizoroki-Heck reaction, which could be adapted for derivatizing the pyrazole core. researchgate.net

A significant challenge lies in achieving high regioselectivity, especially when functionalizing the pyrazole ring itself. The development of catalysts that can direct reactions to a specific position on the pyrazole ring, avoiding mixtures of isomers, is a key goal. organic-chemistry.org Furthermore, enhancing catalyst stability and recyclability is crucial for industrial applications. nih.govcitedrive.com The exploration of heterogeneous catalysts, such as nano-ZnO or polysilane-supported palladium systems, offers potential solutions, combining the high reactivity of homogeneous catalysts with the ease of separation of heterogeneous ones. nih.govelsevierpure.com The integration of these advanced catalysts into continuous flow reactors represents a frontier in synthesizing pyrazole derivatives, promising higher throughput and improved process control compared to traditional batch systems. elsevierpure.com

Exploration of Underutilized Reactivity Pathways and Synthetic Transformations

The synthetic utility of this compound is largely centered on the reactivity of the C-Br bond in the bromomethyl group, which serves as an excellent electrophilic site for nucleophilic substitution reactions. However, focusing solely on this pathway leaves a wealth of synthetic potential untapped.

Emerging research aims to explore more complex transformations. One promising area is the use of this compound in multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high atom and step economy. researchgate.nettandfonline.comlongdom.org Incorporating this compound into MCRs could rapidly generate libraries of highly functionalized pyrazole derivatives.

Another avenue is the exploration of [3+2] cycloaddition reactions, a powerful tool for constructing five-membered rings. longdom.orgmdpi.com While traditionally used to form the pyrazole ring itself, developing pathways where the pyrazole derivative acts as a component in subsequent cycloadditions could lead to novel fused heterocyclic systems. The development of transition-metal-free synthetic methods, such as those involving the reaction of propargylic alcohols with hydrazines, also presents an efficient alternative for generating structural diversity. organic-chemistry.org

The challenge is to control the chemoselectivity of these complex reactions. With multiple reactive sites—the bromomethyl group, the pyrazole ring nitrogens (in terms of coordination), and the C-H bonds on the ring—directing a reaction to a single desired outcome requires precise control of reaction conditions. Research into kinetically versus thermodynamically controlled reaction pathways is crucial for selectively synthesizing desired isomers, such as in the formation of 3,5-disubstituted pyrazoles from ketoacetylenes. nih.gov

Advanced Characterization Techniques for Complex Derivatized Structures

As synthetic methodologies evolve to produce more intricate molecules derived from this compound, the unambiguous determination of their structures becomes a significant challenge. Standard spectroscopic methods like 1D NMR and FT-IR, while essential, are often insufficient to fully elucidate complex three-dimensional structures and resolve subtle isomeric differences. derpharmachemica.com

Consequently, there is a growing reliance on advanced characterization techniques. Two-dimensional NMR spectroscopy, including techniques like COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), is indispensable. mdpi.com These methods allow chemists to map the connectivity of atoms within a molecule, identify through-bond and through-space correlations, and ultimately piece together the correct structure from complex spectra. mdpi.comresearchgate.net

For crystalline derivatives, single-crystal X-ray diffraction provides the definitive molecular structure. dntb.gov.ua This technique offers precise information on bond lengths, bond angles, and stereochemistry, which is vital for understanding structure-activity relationships. Furthermore, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel compounds with high accuracy. The combination of these advanced analytical tools is essential for validating the outcomes of new synthetic pathways and ensuring the structural integrity of complex derivatized products. derpharmachemica.com

Sustainable Chemistry Considerations in Bromomethyl Pyrazole Research and Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. nih.govjetir.org For the synthesis and derivatization of compounds like this compound, this translates into a focus on minimizing waste, reducing energy consumption, and avoiding hazardous substances. citedrive.com

Key research trajectories in this area include:

Green Solvents: Shifting away from volatile organic compounds towards more environmentally benign solvents like water or ethanol, or eliminating solvents altogether in solvent-free reaction conditions. tandfonline.comlongdom.orgnih.gov

Energy Efficiency: Utilizing energy sources like microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov

Atom Economy: Designing reactions, such as multicomponent reactions and cycloadditions, where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. tandfonline.com

Recyclable Catalysts: Developing and employing catalysts that can be easily recovered and reused over multiple cycles, which reduces costs and environmental impact. nih.govcitedrive.com

A significant challenge is to implement these sustainable practices without compromising reaction efficiency or yield. citedrive.com For example, while water is an ideal green solvent, the low solubility of many organic reagents can hinder reactivity. Therefore, developing strategies like phase-transfer catalysis or designing water-soluble reagents is an active area of research. imist.ma The overarching goal is to develop synthetic protocols that are not only effective and versatile but also economically viable and environmentally responsible. longdom.org

Bridging Experimental Observations with Advanced Theoretical Models

In recent years, computational chemistry has become a powerful partner to experimental synthesis. eurasianjournals.com For pyrazole derivatives, theoretical models are increasingly used to predict and rationalize chemical behavior, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of pyrazole compounds. dntb.gov.uaresearchgate.netresearchgate.net These calculations can help predict the most likely sites for electrophilic or nucleophilic attack by analyzing frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. researchgate.net This information is invaluable for understanding and controlling the regioselectivity of reactions.

Furthermore, computational models can elucidate complex reaction mechanisms. nih.gov By mapping the energy landscape of a reaction pathway, researchers can identify transition states and intermediates, providing insights that are difficult to obtain through experimental means alone. mdpi.com Molecular dynamics simulations can be employed to study the conformational behavior of flexible pyrazole derivatives and their interactions with other molecules, which is particularly relevant in the context of materials science or drug design. dntb.gov.uaeurasianjournals.com

The primary challenge is the accuracy and computational cost of these models. eurasianjournals.com While methods are continually improving, accurately modeling complex systems, especially those involving transition metals or solvent effects, remains demanding. The future of this field lies in developing more accurate and efficient computational methods and fostering a closer integration between theoretical predictions and experimental validation to accelerate the discovery and optimization of novel derivatives of this compound. eurasianjournals.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Bromomethyl)-1-propyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors using bromomethylating agents. For example, Vilsmeier-Haack conditions (POCl₃/DMF) can introduce aldehyde groups to pyrazole rings, which may be further functionalized . Alternatively, nucleophilic substitution with allylic bromides (e.g., 3-(bromomethyl)phenylboronic acid derivatives) in acetonitrile under reflux achieves bromomethylation, with yields influenced by solvent polarity, temperature, and stoichiometric ratios of reagents . Purification via column chromatography (hexane/ethyl acetate) is commonly employed to isolate the product.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks for the propyl group (δ 0.9–1.6 ppm, triplet for CH₃; δ 1.6–1.9 ppm, sextet for CH₂; δ 4.0–4.3 ppm, triplet for N-CH₂), bromomethyl protons (δ 3.5–3.8 ppm, singlet), and pyrazole protons (δ 6.5–7.5 ppm). IR confirms C-Br stretching at ~560–650 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (90 K) reveals bond lengths (C-Br: ~1.93 Å) and dihedral angles between the pyrazole ring and substituents, critical for understanding steric effects in reactivity .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site for SN2 reactions. For example, it reacts with amines (e.g., benzylamine) in THF at 60°C to yield N-alkylated pyrazole derivatives. Competing elimination (to form alkenes) can occur at higher temperatures (>80°C), requiring careful control of reaction conditions . Kinetic studies suggest pseudo-first-order dependence on nucleophile concentration, with activation energy ~45 kJ/mol .

Advanced Research Questions

Q. How can competing side reactions during the synthesis of this compound be minimized?

  • Methodological Answer : Side reactions (e.g., over-alkylation or debromination) are mitigated by:

  • Using bulky bases (e.g., DBU) to suppress elimination pathways.
  • Maintaining low temperatures (0–5°C) during bromomethylation to control exothermicity.
  • Employing stoichiometric excess of pyrazole precursor (1.2–1.5 eq) to favor mono-substitution .
    • Case Study : A 72% yield was achieved using 3-(hydroxymethyl)-1-propylpyrazole with PBr₃ in dry dichloromethane, avoiding HBr-mediated degradation .

Q. What strategies are effective for resolving discrepancies in reported crystallographic data for pyrazole derivatives?

  • Methodological Answer : Discrepancies in bond angles or torsional conformations are addressed by:

  • Re-determining crystal structures under standardized conditions (e.g., 90 K, synchrotron radiation) to reduce thermal motion artifacts .
  • Comparing Hirshfeld surface analyses to identify intermolecular interactions (e.g., C-H···Br) that influence packing .
  • Validating computational models (DFT) against experimental data to reconcile geometric differences .

Q. How can computational chemistry predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states to predict regioselectivity. For Suzuki-Miyaura couplings, the bromomethyl group’s electron-withdrawing effect lowers the LUMO energy at the pyrazole C3 position, favoring oxidative addition at Pd(0) centers. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to optimize catalytic cycles .

Q. What methods optimize the stability of this compound under different storage conditions?

  • Methodological Answer : Stability is enhanced by:

  • Storing under inert gas (Ar) at –20°C to prevent hydrolysis of the C-Br bond.
  • Adding stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical degradation.
  • Conducting accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition pathways (e.g., SN1 hydrolysis to hydroxymethyl derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.